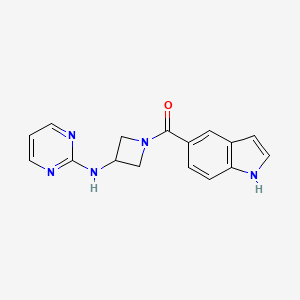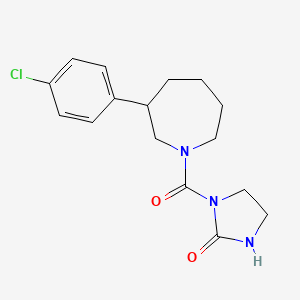
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-(4-Chlorophenyl)azepane-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms . It also contains a 4-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms, also known as a benzene ring) with a chlorine atom attached . The carbonyl group (C=O) and imidazolidin-2-one group suggest the presence of a secondary amide and an imidazole ring in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the azepane ring. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azepane ring, the 4-chlorophenyl group, and the imidazolidin-2-one group. The electron-withdrawing chlorine atom on the phenyl ring might make that portion of the molecule more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Summary of the Application
“1-(3-(4-Chlorophenyl)azepane-1-carbonyl)imidazolidin-2-one” is used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry .
Methods of Application or Experimental Procedures
The synthesis of these derivatives is achieved through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Results or Outcomes
The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .
General Applications of Azepane Derivatives
Summary of the Application
Azepane derivatives, such as “1-(3-(4-Chlorophenyl)azepane-1-carbonyl)imidazolidin-2-one”, are often used in the synthesis of various organic compounds . They are key intermediates in synthetic chemistry .
Methods of Application or Experimental Procedures
The synthesis of azepane derivatives often involves various methods such as thermal reactions, photochemical reactions, and microwave irradiation . These methods allow for the ring expansion of five or six-membered compounds .
Results or Outcomes
The systematic design schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers . However, there is much work yet to be done in the biological section, as it is not explored and reported in the literature .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-14-6-4-12(5-7-14)13-3-1-2-9-19(11-13)16(22)20-10-8-18-15(20)21/h4-7,13H,1-3,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBQYHCUXFYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

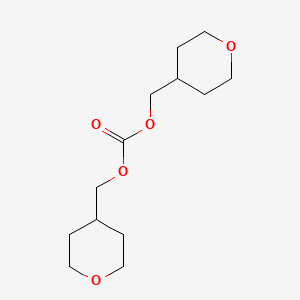
![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2843067.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)
![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)
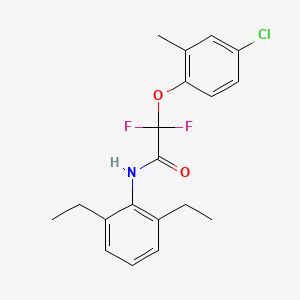
![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)
![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)
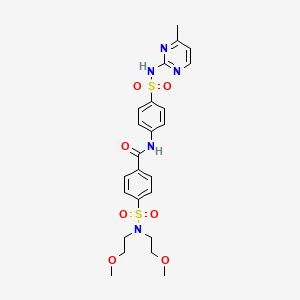
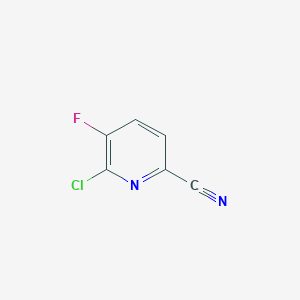
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

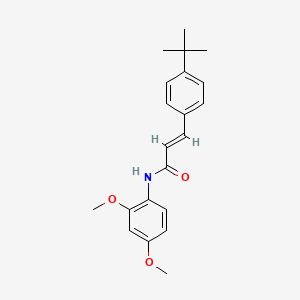
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)
